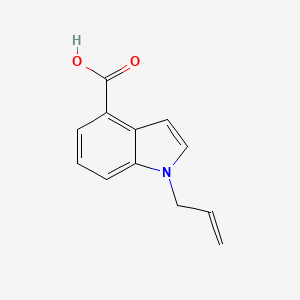
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid
Descripción general
Descripción
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid, also known as indole-3-propanoic acid (IPA), is an aromatic organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound found in a variety of natural products. It is a versatile compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biotechnology.
Aplicaciones Científicas De Investigación
IPA has been used in several scientific research applications, including as a fluorescent probe for detecting and imaging intracellular proteins, as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), and as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the mechanism of action of various drugs and to study the effects of environmental pollutants on living organisms.
Mecanismo De Acción
IPA is believed to act as an agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and reward.
Biochemical and Physiological Effects
IPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and increased energy levels. It has also been shown to increase dopamine levels in the brain, which can lead to improved cognitive performance and enhanced reward-seeking behavior. In addition, IPA has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPA has several advantages for use in lab experiments. It is a relatively inexpensive compound, is easy to synthesize, and is stable under a wide range of conditions. However, it has several limitations, including its low solubility in water and its potential to cause irritation to the skin, eyes, and respiratory system.
Direcciones Futuras
Several potential future directions for IPA research have been identified. These include further investigations into its effects on mood and cognition, as well as its potential therapeutic applications for a variety of diseases and disorders. In addition, further research could be conducted into its use as a fluorescent probe for detecting and imaging intracellular proteins, as well as its ability to modulate the activity of various enzymes and receptors. Finally, further research could be conducted into its potential to interact with other compounds and its potential to act as a prodrug.
Propiedades
IUPAC Name |
1-prop-2-enylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSYUAYTNIVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
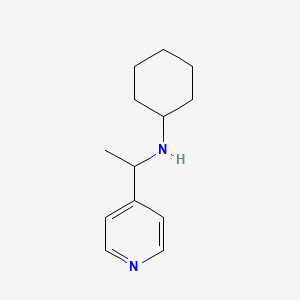
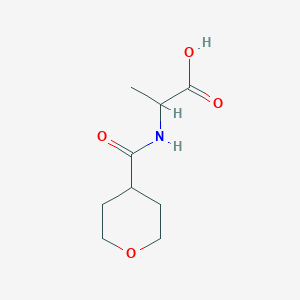
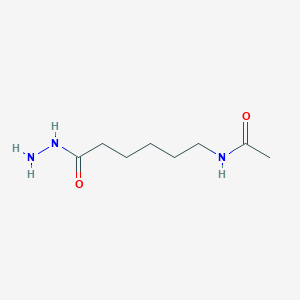

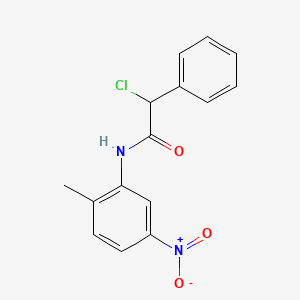
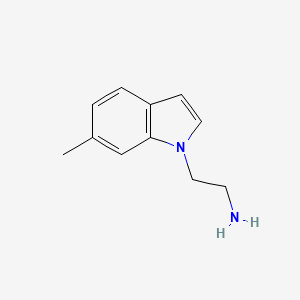
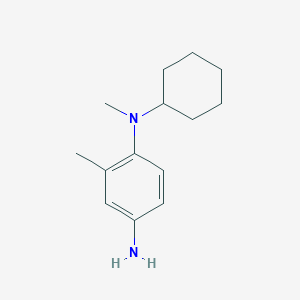
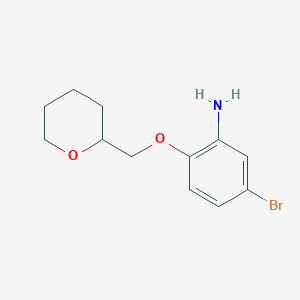

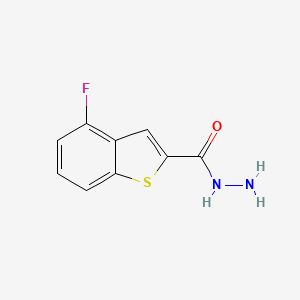
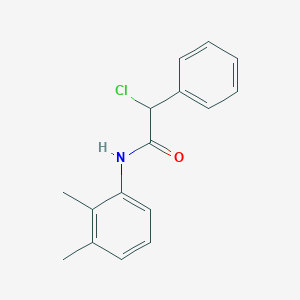
![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)